Dirlotapide
Description
Historical Context of Dirlotapide Development and Approval
The development of this compound was driven by the need for interventions to manage obesity, a health concern observed in both humans and animals. This compound was specifically developed for canine weight reduction. researchgate.net On January 5, 2007, the U.S. Food and Drug Administration (FDA) approved this compound, marketed under the brand name Slentrol, for use in dogs. nih.gov This marked a significant point as it was the first FDA-approved drug for obese dogs. researchgate.net The European Medicines Agency also authorized this compound for weight loss in dogs, though it has since been withdrawn from the market in the EU. wikipedia.org
Current Status in Research and Clinical Application
Clinically, this compound has been utilized in adult dogs classified as overweight or obese as part of a comprehensive weight management program that includes dietary adjustments and exercise. europa.eu Research has investigated its efficacy in promoting weight loss in this target population. Studies have shown that this compound treatment in obese dogs resulted in statistically significant mean weight loss. nih.govnih.gov For instance, in two multi-center European clinical studies, this compound-treated dogs showed mean weight loss of 15.9% and 14.0% by the end of the weight loss phase (up to day 196). nih.gov Percentage weekly weight losses for this compound were significantly greater than for placebo in these studies. nih.gov
While initially approved for veterinary use, the mechanism of action of MTP inhibitors like this compound has also been explored in the context of potential human therapies, particularly for hyperlipidemias in conditions such as type 2 diabetes, metabolic syndrome, and familial hyperlipidemias. nih.gov However, this compound itself is not intended for human use. nih.gov
Research findings on this compound's effects in dogs include:
| Study Type | Species | Key Finding | Source |
| Clinical Studies | Dogs | Significant mean weight loss (15.9% and 14.0% in two studies) over 196 days. | nih.gov |
| Clinical Studies | Dogs | Percentage weekly weight losses significantly greater than placebo. | nih.gov |
| Manufacturer Study | Dogs | Statistically significant mean weight loss of 11.8% over 4 months. | nih.gov |
Significance of this compound in Scientific Inquiry
The scientific significance of this compound lies primarily in its role as a selective inhibitor of microsomal triglyceride transfer protein (MTP). researchgate.netwikipedia.org MTP is crucial for the assembly of triglyceride-rich apolipoprotein-B containing lipoproteins, specifically chylomicrons in the intestine and very low-density lipoproteins in the liver. researchgate.netnih.gov By inhibiting MTP, this compound reduces the assembly and release of these lipoproteins into the bloodstream, thereby decreasing fat absorption. wikipedia.orgmsdvetmanual.com
Furthermore, this compound's mechanism is thought to involve eliciting a satiety signal from lipid-filled cells lining the intestine. wikipedia.orgmsdvetmanual.comnih.gov This dual action of reduced fat absorption and decreased appetite contributes to its weight loss effect. researchgate.netmsdvetmanual.com The study of this compound has provided insights into the pharmacological manipulation of MTP as a strategy for influencing lipid metabolism and energy balance. nih.govresearchgate.net Although its primary application has been in veterinary medicine, research into MTP inhibitors, spurred by compounds like this compound, continues to be relevant for understanding lipid transport and potentially developing therapies for related metabolic disorders. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
481658-94-0 |
|---|---|
Molecular Formula |
C40H33F3N4O3 |
Molecular Weight |
674.7 g/mol |
IUPAC Name |
N-[(1S)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl]-1-methyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxamide |
InChI |
InChI=1S/C40H33F3N4O3/c1-46(25-26-11-5-3-6-12-26)39(50)36(28-13-7-4-8-14-28)45-38(49)35-24-29-23-31(21-22-34(29)47(35)2)44-37(48)33-16-10-9-15-32(33)27-17-19-30(20-18-27)40(41,42)43/h3-24,36H,25H2,1-2H3,(H,44,48)(H,45,49)/t36-/m0/s1 |
InChI Key |
TUOSYWCFRFNJBS-BHVANESWSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)N[C@@H](C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |
Appearance |
Solid powder |
Other CAS No. |
481658-94-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((4'-trifluoromethyl-biphenyl-2-carbonyl)-amino)-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide dirlotapide |
Origin of Product |
United States |
Pharmacological Profile and Mechanism of Action of Dirlotapide
Microsomal Triglyceride Transfer Protein (MTP) Inhibition
Microsomal triglyceride transfer protein (MTP) is an essential protein found predominantly in the endoplasmic reticulum of enterocytes (intestinal cells) and hepatocytes (liver cells). medchemexpress.compnas.orgnih.gov Its primary function is to catalyze the transfer of lipids, including triglycerides, cholesteryl esters, and phospholipids, to nascent apolipoprotein B (apoB). medchemexpress.compnas.orgnih.gov This lipid transfer is a critical step in the assembly of triglyceride-rich lipoproteins, specifically chylomicrons in the intestine and very low-density lipoproteins (VLDL) in the liver. nih.govresearchgate.netmsdvetmanual.comnih.govresearchgate.neteuropa.eudvm360.commedchemexpress.compnas.org
Selective Inhibition of Intestinal MTP
Dirlotapide demonstrates selectivity for inhibiting MTP in the intestine compared to the liver. researchgate.netmsdvetmanual.comnih.govresearchgate.neteuropa.eudvm360.comahajournals.org This gut-selective inhibition is a key characteristic of its pharmacological profile. wikipedia.orgmedchemexpress.com In vitro studies have indicated that this compound selectively inhibits MTP in intestinal cells over hepatic MTP, with one study showing a ratio of 37.5:1. dvm360.com Clinical and pharmacodynamic data support a primary local action of this compound in the gut after oral administration, which aligns with in vivo data showing its selectivity for intestinal MTP in mice. europa.eu
Impact on Chylomicron Assembly and Secretion
Inhibition of intestinal MTP by this compound directly impacts the assembly and secretion of chylomicrons. researchgate.netmsdvetmanual.comresearchgate.neteuropa.eudvm360.compnas.orgvettimes.co.uk Chylomicrons are large lipoprotein particles assembled in enterocytes that are responsible for transporting dietary triglycerides and other lipids from the intestine into the bloodstream via the lymphatic system. researchgate.netmsdvetmanual.comresearchgate.neteuropa.eudvm360.comdrugs.compnas.org By inhibiting MTP in the intestine, this compound blocks the efficient lipidation of apoB-48, the primary structural protein of chylomicrons, thereby reducing their assembly and subsequent secretion into the circulation. nih.govwikipedia.orgdvm360.comahajournals.org This leads to a decrease in the absorption of dietary fat. nih.govwikipedia.orgresearchgate.netmsdvetmanual.commedpagetoday.comresearchgate.neteuropa.eudvm360.comdrugs.comdvm360.com Some triglycerides may become trapped within the enterocytes and are subsequently excreted in the feces when these cells are shed. dvm360.com
Effects on Very Low-Density Lipoprotein (VLDL) Assembly and Secretion
While MTP is also essential for the assembly and secretion of very low-density lipoproteins (VLDL) by the liver, this compound exhibits in vivo selectivity for intestinal MTP. researchgate.netmsdvetmanual.comnih.govresearchgate.neteuropa.eudvm360.com VLDL particles, containing apoB-100, are responsible for transporting endogenously synthesized triglycerides from the liver. ahajournals.orgcmu.edu.tw Due to this compound's preferential inhibition of intestinal MTP, its direct impact on hepatic VLDL assembly and secretion is less pronounced compared to its effects on intestinal chylomicrons. researchgate.netmsdvetmanual.comnih.govresearchgate.neteuropa.eudvm360.com However, some sources indicate that inhibition of both intestinal and hepatic MTP can reduce plasma cholesterol and triglyceride concentrations. europa.eu
Differentiation from Pan-MTP Inhibitors
This compound is characterized as a selective intestinal MTP inhibitor, distinguishing it from pan-MTP inhibitors that inhibit MTP in both the intestine and the liver. researchgate.netresearchgate.net This selectivity is significant because inhibiting hepatic MTP can lead to the accumulation of triglycerides in the liver, potentially causing hepatic steatosis and elevated liver enzymes. nih.govnih.govahajournals.orgresearchgate.net First-generation MTP inhibitors that were not intestine-selective resulted in unacceptable rises in liver transaminases and hepatic steatosis in some studies. nih.gov By primarily targeting intestinal MTP, this compound aims to reduce fat absorption and influence appetite with a potentially different safety profile compared to inhibitors that significantly impact hepatic MTP function. nih.govresearchgate.net
Appetite Regulation and Satiety Signaling
In addition to its effects on fat absorption, this compound also influences appetite and satiety. wikipedia.orgresearchgate.netmsdvetmanual.comnih.govmedpagetoday.comresearchgate.neteuropa.eudvm360.comdrugs.comdvm360.com This reduction in food intake is considered a major contributor to its weight reduction effect. researchgate.netmsdvetmanual.comnih.gov
Proposed Mechanisms of Appetite Reduction
The exact mechanism by which this compound reduces appetite is not completely understood, but several mechanisms have been proposed. nih.govmsdvetmanual.commedpagetoday.com One prominent hypothesis involves the increased release of gastrointestinal peptides associated with satiety. researchgate.netmsdvetmanual.comnih.govresearchgate.neteuropa.eudvm360.comvettimes.co.ukresearchgate.netdovepress.com It is believed that the accumulation of triglycerides within enterocytes due to MTP inhibition sends a satiety signal from these lipid-filled cells lining the intestine. nih.govwikipedia.orgmsdvetmanual.commedpagetoday.comdvm360.comdrugs.com This signal is thought to lead to the increased circulation of gut peptides such as peptide YY (PYY). researchgate.netmsdvetmanual.comnih.govresearchgate.neteuropa.eudvm360.comvettimes.co.ukdovepress.com PYY is a satiety signal that decreases food intake, likely acting via pathways involving the vagal afferent nerve and the hypothalamus. researchgate.netmsdvetmanual.comdvm360.comvettimes.co.ukdovepress.comnih.gov Another gut hormone, GLP-1, has also been suggested to be involved in the satiety signals resulting from triglyceride accumulation in enterocytes. dvm360.com The food inhibitory effect of this compound appears to result from a primary local effect on the gastrointestinal tract following oral administration, rather than being a direct result of systemic exposure. europa.eu
Here is a summary of the proposed mechanisms:
| Proposed Mechanism | Description |
| Accumulation of Triglycerides in Enterocytes | Inhibition of MTP leads to triglycerides being trapped within intestinal cells. nih.govwikipedia.orgmsdvetmanual.commedpagetoday.comdvm360.comdrugs.com |
| Satiety Signal from Lipid-Filled Enterocytes | The presence of accumulated lipids in enterocytes is thought to generate a signal. nih.govwikipedia.orgmsdvetmanual.commedpagetoday.comdvm360.comdrugs.com |
| Increased Release of Satiety Hormones (e.g., PYY, GLP-1) | This signal is hypothesized to trigger the release of gut peptides like PYY and GLP-1 into circulation. researchgate.netmsdvetmanual.comnih.govresearchgate.neteuropa.eudvm360.comvettimes.co.ukdovepress.com |
| Action on Hypothalamus and Brainstem | Circulating satiety peptides influence brain regions involved in appetite regulation, such as the hypothalamus and brainstem, leading to reduced food intake. vettimes.co.uknih.gov |
The decrease in food intake mediated by these mechanisms is considered the primary driver of weight loss associated with this compound. researchgate.netmsdvetmanual.comnih.govdvm360.com
Role of Peptide YY Release
This compound reduces food intake in a dose-dependent manner. researchgate.netnih.govtargetmol.comtebubio.commerckvetmanual.com This effect is likely mediated through an increased release of peptide YY (PYY) into the circulation. researchgate.netnih.govtargetmol.comtebubio.commerckvetmanual.com PYY is a gut peptide associated with satiety. researchgate.netmaryvillecollege.edu Studies have shown that inhibition of intestinal MTP can result in the suppression of food intake, accompanied by elevated circulating levels of gut peptides such as PYY. researchgate.net
Satiety Signals from Lipid-Filled Enterocytes
Inhibition of MTP by this compound leads to the sequestration of fat within enterocytes, the cells lining the intestine. maryvillecollege.edu This accumulation of lipid within enterocytes is believed to generate a satiety signal. msdvetmanual.comdrugs.commerckvetmanual.comnih.govresearchgate.netresearchgate.net These lipid-filled cells are subsequently sloughed off, contributing to increased fecal fat content. maryvillecollege.edu
Impact on Fat Absorption and Excretion
This compound's mechanism of action directly impacts the processing and absorption of dietary fats within the intestine.
Reduction of Intestinal Fat Absorption
This compound reduces intestinal fat absorption by inhibiting microsomal triglyceride transfer protein (MTP). researchgate.netmsdvetmanual.comtebubio.comdrugs.comnih.govwikipedia.orgresearchgate.netresearchgate.netresearchgate.netmetabolomicsworkbench.orgmedchemexpress.comnih.govnih.gov MTP is essential for the synthesis of chylomicrons in the intestine, which are responsible for transporting absorbed dietary fats into the circulation. nih.gov By blocking MTP, this compound prevents the formation and release of chylomicrons, effectively reducing the amount of dietary fat absorbed from the small intestine. drugs.comwikipedia.orgmaryvillecollege.edu This leads to triglycerides being excreted undigested in the feces. nih.gov Research indicates that this compound causes a decrease in crude fat digestibility. researchgate.netmedchemexpress.comabsin.cn
Increased Fecal Fat Excretion
A direct consequence of reduced intestinal fat absorption due to MTP inhibition by this compound is an increase in fecal fat excretion. tebubio.comdrugs.comnih.govresearchgate.netmetabolomicsworkbench.orgnih.gov Studies have shown a significant increase in fecal fat content following this compound administration. maryvillecollege.eduresearchgate.netnih.gov In one study, this compound produced weight loss by both reducing appetite (approximately 90% of the activity) and by increasing fecal fat excretion (approximately 10% of the activity). researchgate.netmedchemexpress.comnih.govabsin.cn
Research Findings on Fecal Fat Excretion:
| Treatment Group | Change in Fecal Fat Percentage |
| Placebo | No apparent change researchgate.netnih.gov |
| This compound | Increased maryvillecollege.eduresearchgate.netnih.gov |
Note: Specific percentage increases can vary between studies and are dependent on factors such as dosage and duration of treatment.
In a study involving obese beagles, this compound treatment resulted in a significant difference in fecal fat compared to placebo treatment. researchgate.netnih.gov Another study reported a small but significant decrease (6.16% ± 2.22%) in crude fat digestibility in dogs treated with this compound compared to placebo-treated food-restricted dogs. researchgate.netmedchemexpress.comabsin.cn
Pharmacokinetic and Pharmacodynamic Studies of Dirlotapide
Absorption and Distribution
Studies have investigated the absorption and distribution patterns of dirlotapide following oral administration.
Oral Absorption Characteristics
This compound exhibits rapid oral absorption in dogs. Mean peak plasma concentrations (Cmax) have been observed in the range of 8.5 to 115 ng/mL, occurring at mean times to peak concentration (Tmax) between 0.5 and 4 hours post-treatment, with mean Tmax values typically ranging from 1.0 to 2.1 hours. europa.eunih.gov The oral bioavailability of this compound in dogs has been reported to be in the range of 22% to 41%. europa.eunih.gov Food has been shown to influence the systemic exposure of this compound, with exposure (as reflected by AUC) being approximately 54% higher in fed dogs compared to fasted dogs. europa.eunih.gov AUC and Cmax values have been noted to increase with increasing dose, although not in a strictly dose-proportional manner. europa.eunih.gov
Tissue Distribution Analysis
Following oral administration, this compound and its related radioactivity are distributed within the body. In studies using radiolabeled this compound in beagle dogs, a significant portion of the administered radioactivity was recovered in the gastrointestinal tract (26% of the dose). researchgate.netnih.gov Lower percentages of the dose were found in the liver (6.0%) and minimal amounts (<1%) were detected in other tissues such as the kidney, gall bladder, heart, and brain. researchgate.netnih.gov This distribution pattern suggests a primary site of action within the gastrointestinal tract, consistent with its mechanism as an intestinal MTP inhibitor. researchgate.netmsdvetmanual.com
Metabolism and Biotransformation
This compound undergoes extensive metabolism.
Hepatic Metabolism and Cytochrome P450 Involvement (e.g., CYP3A4)
Absorbed this compound is metabolized in the liver. msdvetmanual.comdrugs.com The cytochrome P450 (CYP450) enzyme system, primarily located in the liver and intestinal tract, plays a crucial role in the metabolism of many drugs, including this compound. dvm360.comdovepress.com While specific details regarding the involvement of individual canine CYP450 isoforms in this compound metabolism are not extensively detailed in the provided snippets, studies have utilized this compound as a model substrate to refine structure-based drug design strategies related to CYP3A4-catalyzed metabolism. medkoo.comacs.orgamericanpharmaceuticalreview.comacs.org CYP3A4 is a major human liver enzyme responsible for metabolizing a large proportion of administered drugs. nih.govnih.govplos.org The metabolism of this compound involves oxidative processes. nih.gov
Identification of Metabolites
This compound is extensively metabolized, resulting in the formation of numerous metabolites. Based on metabolite profiling of plasma, excreta, and bile samples in dogs, more than 20 metabolites have been identified. researchgate.netnih.gov The parent drug and its metabolites are secreted in the bile, suggesting the potential for enterohepatic circulation. nih.govscite.aidrugs.com Techniques such as liquid chromatography/tandem mass spectrometry (LC/MS/MS), in conjunction with methods like 18O-exchange and base-catalyzed N-dealkylation, have been employed to identify carbinolamide metabolites of this compound. nih.gov
Excretion Pathways
The primary route of elimination for this compound and its metabolites in dogs is through the feces scite.aidrugs.comveteriankey.com. Following oral administration of [14C]this compound to beagle dogs, a significant percentage of the administered radioactivity was recovered in the feces researchgate.netnih.govscite.ai.
Primary Route of Excretion (Fecal)
Studies using [14C]this compound in beagle dogs have shown that the feces are the major pathway of excretion. More than 84% of the administered dose was eliminated in the feces within 72 hours researchgate.netnih.gov. Of the total radioactivity recovered in the feces, 21% was identified as the parent compound, this compound researchgate.netnih.gov.
Minimal Urinary Excretion
In contrast to fecal excretion, the amount of this compound and its metabolites excreted in the urine is minimal scite.aidrugs.comveteriankey.com. Studies with [14C]this compound demonstrated that less than 1% of the administered dose was excreted via the urinary route researchgate.netnih.govscite.ai. This indicates that renal clearance is not a significant pathway for the elimination of this compound in dogs nih.govscite.ai.
Pharmacodynamic Correlates
The pharmacodynamic effects of this compound are primarily related to its impact on food intake and, to a lesser extent, fat absorption researchgate.netmedchemexpress.comnih.gov.
Dose-Dependent Effects on Food Intake
This compound has been shown to reduce food intake in a dose-dependent manner in dogs researchgate.netresearchgate.netmsdvetmanual.comeuropa.eutargetmol.com. This reduction in appetite is considered responsible for the majority of the weight reduction effect observed with this compound treatment researchgate.netresearchgate.netmsdvetmanual.com. The decrease in food intake is likely mediated, at least in part, by the increased release of peptide YY into the circulation, a process potentially triggered by the accumulation of lipids in enterocytes due to MTP inhibition researchgate.netmsdvetmanual.comeuropa.euwikipedia.orgwikiwand.comtargetmol.com.
Data from clinical studies illustrate the dose-dependent effect on food intake and subsequent weight loss. For example, in one study, different dose ranges were associated with varying degrees of weekly weight loss and the ability to stabilize body weight nih.gov.
Table: Dose-Dependent Effects of this compound on Weight Loss
| Dosage Range (mg/kg) | Weekly Weight Loss (%) | Outcome |
| 0.5 (initial) | 3.3 | High rate of weight loss, associated with adverse effects nih.gov |
| 0.36 (mean) | 1-2 | Produced weight loss nih.gov |
| 0.10-0.34 | Not specified | Stabilized body weight nih.gov |
Another study showed that mean weekly weight losses ranged from 1.13% to 1.76% at doses between 0.1 and 0.4 mg/kg vin.com. Compared to placebo, this compound resulted in significant mean weekly weight loss (0.86%) and decreased food intake across different diets over 24 weeks vin.com.
Table: this compound vs. Placebo Effects on Weight Loss and Food Intake (24 weeks)
| Treatment | Mean Weekly Weight Loss (%) | Decreased Food Intake |
| This compound | 0.86 vin.com | Yes vin.com |
| Placebo | Not specified (weight gain observed in one study) nih.gov | No apparent change nih.gov |
This compound's effect on food intake and energy intake is achieved without significantly affecting the digestibility of protein, dry matter, or energy, with only a minimal decrease observed in crude fat digestibility medchemexpress.comtargetmol.com.
Preclinical and Translational Research on Dirlotapide
In Vivo Efficacy Studies in Animal Models (e.g., Canine, Murine)
In vivo studies using animal models, particularly canines and murines, have been instrumental in understanding the pharmacological effects of dirlotapide. Research in dogs, for which this compound was specifically developed for weight reduction, has demonstrated significant efficacy. wikipedia.orgguidetopharmacology.org Murine models have been utilized to investigate the selectivity of this compound for MTP in different tissues. pharmakb.com
Impact on Body Weight and Composition
Studies in obese dogs have consistently shown that this compound treatment leads to significant body weight reduction compared to placebo groups. wikipedia.orgnih.govlipidmaps.orgwikidata.org This weight loss is primarily attributed to a reduction in food intake, which is a dose-dependent effect of this compound. wikipedia.orgguidetopharmacology.orgwikipedia.org A smaller contribution to weight loss comes from increased fecal fat excretion due to reduced intestinal fat absorption. nih.govwikipedia.org
Research utilizing dual-energy X-ray absorptiometry (DEXA) in dogs has provided insights into the changes in body composition during this compound treatment. These studies indicated a decrease in fat tissue mass while lean tissue mass was largely maintained. lipidmaps.org For example, in one study, obese beagles treated with this compound achieved a total weight loss of 18.8% over 12 weeks, with a dosage range that produced 1-2% weekly weight loss. nih.gov Another study in overweight Labradors showed mean weight loss ranging between 18.4% and 22.3% across different dietary fat levels after 24 weeks of treatment. lipidmaps.org
Here is a summary of weight loss findings from selected canine studies:
| Study Type | Animal Model | Duration | Observed Weight Loss (%) |
| Controlled, Blinded Study | Obese Beagles | 12 weeks | 18.8% nih.gov |
| Placebo-Controlled Studies (A) | Obese Dogs | 16 weeks | 19.3% wikipedia.org |
| Placebo-Controlled Studies (B) | Obese Dogs | 16 weeks | 11.8-14.0% wikipedia.org |
| Masked, Parallel-Design Study | Overweight Labradors | 24 weeks | 18.4-22.3% lipidmaps.org |
Effects on Lipid Metabolism Parameters (e.g., Plasma Cholesterol, Triglycerides)
Inhibition of MTP is known to reduce plasma concentrations of cholesterol and triglycerides due to decreased assembly and secretion of triglyceride-rich lipoproteins. wikipedia.orgmetabolomicsworkbench.org Studies in dogs treated with this compound have reported a decrease in serum cholesterol concentration. nih.gov While research on this compound's direct impact on plasma triglycerides in dogs was not extensively detailed in the provided snippets, studies on other intestine-specific MTP inhibitors, such as JTT-130, have shown the ability to lower plasma triglycerides and LDL cholesterol in animal models like guinea pigs without increasing hepatic triglyceride levels. wikipedia.org
Hepatic Considerations in MTP Inhibition
Inhibition of MTP, particularly in the liver, has been associated with potential hepatic side effects, including hepatic steatosis (fat accumulation in the liver) and elevations in liver transaminases. wikipedia.orgwikipedia.orgmetabolomicsworkbench.orgthegoodscentscompany.comwikipedia.org This is a known concern with MTP inhibitors as a class. wikipedia.orgmetabolomicsworkbench.orgthegoodscentscompany.com
Mitigation of Hepatic Steatosis and Transaminase Elevations
This compound has been characterized as having in vivo selectivity for intestinal MTP compared with hepatic MTP following oral administration. wikipedia.orgguidetopharmacology.orgwikipedia.org This selectivity is considered important in mitigating potential hepatic adverse effects that have been observed with less selective MTP inhibitors. pharmakb.comwikipedia.org Murine model studies investigating intestinal MTP inhibition demonstrated that this compound was a potent inhibitor of intestinal fat absorption, while being a poor inhibitor of hepatic MTP at higher doses. pharmakb.com Although mild to moderate elevations in hepatic transaminases (ALT/AST) have been observed in some dogs treated with this compound in clinical studies, these elevations were often transient and resolved spontaneously after treatment discontinuation. wikipedia.orgwikipedia.org
Distinction between Intestinal and Hepatic MTP Inhibition effects
Microsomal triglyceride transfer protein is present in both the intestinal mucosa and the liver, where it plays distinct but related roles in lipoprotein assembly. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.org In the intestine, MTP is essential for the assembly and secretion of chylomicrons, which are responsible for the absorption and transport of dietary fats. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.org Inhibition of intestinal MTP reduces the absorption of dietary fat and is also believed to stimulate the release of satiety-inducing gut peptides, such as peptide YY (PYY), contributing to reduced food intake. wikipedia.orgguidetopharmacology.orgwikipedia.org
In the liver, MTP is crucial for the assembly and secretion of very low-density lipoproteins (VLDL), which transport endogenously synthesized triglycerides. wikipedia.orgguidetopharmacology.orgwikipedia.org Significant inhibition of hepatic MTP can impair VLDL secretion, leading to the accumulation of triglycerides within hepatocytes, resulting in hepatic steatosis and potentially liver enzyme elevations. wikipedia.orgwikipedia.orgmetabolomicsworkbench.orgthegoodscentscompany.comwikipedia.org this compound's reported selectivity for inhibiting intestinal MTP over hepatic MTP is a key pharmacological characteristic that differentiates its effects and contributes to its profile as primarily impacting intestinal fat absorption and satiety signals. wikipedia.orgguidetopharmacology.orgpharmakb.comwikipedia.orgwikipedia.org In vitro studies have indicated a selective inhibition ratio of 37.5:1 for intestinal versus hepatic MTP. wikipedia.org
Comparative Pharmacological Analyses
This compound's mechanism of action as an MTP inhibitor places it within a class of compounds that impact lipid metabolism by interfering with lipoprotein assembly. While other MTP inhibitors, such as lomitapide, have been developed for use in humans with severe hypercholesterolemia, these have been associated with significant hepatic side effects, including steatosis and transaminase elevations, largely due to potent hepatic MTP inhibition. wikipedia.orgmetabolomicsworkbench.orgctdbase.org this compound's reported selectivity for intestinal MTP distinguishes it from these less selective inhibitors and is central to its safety profile observed in animal studies. wikipedia.orgguidetopharmacology.orgpharmakb.comwikipedia.orgwikipedia.orgwikipedia.orgmetabolomicsworkbench.org
Compared to traditional weight management methods in dogs, which primarily involve dietary restriction and increased exercise, this compound offers an alternative pharmacological approach that can be particularly useful in cases where dietary management alone is insufficient. wikipedia.orgwikipedia.org Another MTP inhibitor used in veterinary medicine for canine weight loss is mitratapide. wikipedia.orgwikidata.org The pharmacological profiles and comparative efficacy of these compounds highlight the role of MTP inhibition in veterinary obesity management.
| Compound | Primary Target | Primary Use (Animal) | Key Selectivity | Noted Hepatic Impact |
| This compound | MTP | Canine Obesity | Intestinal > Hepatic wikipedia.orgguidetopharmacology.orgpharmakb.comwikipedia.orgwikipedia.org | Mild/Transient Elevations wikipedia.orgwikipedia.org |
| Mitratapide | MTP | Canine Obesity | Not specified as highly selective in provided text | Not specified in provided text |
| Lomitapide | MTP | Human HoFH | Less selective; inhibits hepatic MTP significantly | Steatosis, Transaminase Elevations wikipedia.orgmetabolomicsworkbench.orgctdbase.org |
Comparison with Other MTP Inhibitors (e.g., Lomitapide)
This compound belongs to the class of MTP inhibitors, a group of compounds that interfere with lipid metabolism by targeting MTP. Another notable MTP inhibitor is Lomitapide. While both compounds inhibit MTP, a key difference lies in their selectivity. Preclinical and translational studies indicate that this compound exhibits in vivo selectivity for intestinal MTP compared to hepatic MTP following oral administration. nih.goveuropa.eumsdvetmanual.com This contrasts with Lomitapide, which inhibits MTP in both the liver and the intestine. nih.govdovepress.com
The differential selectivity has implications for their respective effects observed in research settings. Inhibition of intestinal MTP by this compound reduces the assembly and release of chylomicrons, thereby decreasing intestinal fat absorption. nih.goveuropa.eueuropa.eumsdvetmanual.com Lomitapide, by inhibiting hepatic MTP, reduces the production of VLDL in the liver, leading to decreased levels of apoB-containing lipoproteins, including LDL cholesterol. nih.govwikipedia.orgguidetopharmacology.org
Research has explored the potential for intestine-specific MTP inhibitors like this compound to mitigate some of the systemic effects observed with less selective inhibitors such as Lomitapide. wikidoc.org Studies in experimental animals have shown that intestine-specific MTP inhibitors can decrease chylomicron biogenesis and improve insulin (B600854) sensitivity. ahajournals.org
Data from preclinical studies comparing this compound and Lomitapide often highlight their shared mechanism of MTP inhibition but diverge on the site of primary action and the resulting metabolic consequences. For instance, while Lomitapide is primarily studied for its potent LDL-cholesterol lowering effects by reducing hepatic VLDL production, this compound's research profile emphasizes its impact on reducing intestinal fat absorption and influencing appetite. nih.goveuropa.eumsdvetmanual.com
| Feature | This compound | Lomitapide |
| Primary Site of Action (in vivo) | Primarily intestinal MTP nih.goveuropa.eumsdvetmanual.com | Hepatic and intestinal MTP nih.govdovepress.com |
| Main Research Focus | Reduced intestinal fat absorption, appetite modulation nih.goveuropa.eumsdvetmanual.com | Reduced hepatic VLDL production, LDL-C lowering nih.govwikipedia.orgguidetopharmacology.org |
| Lipoprotein Impact | Primarily chylomicrons nih.goveuropa.eumsdvetmanual.com | VLDL and chylomicrons nih.govwikipedia.orgguidetopharmacology.org |
Comparison with Other Appetite-Modulating Agents
This compound's research also includes comparisons with other agents that modulate appetite. While its primary mechanism is MTP inhibition leading to reduced fat absorption, this action also contributes to appetite suppression. nih.goveuropa.eueuropa.eumsdvetmanual.com The proposed mechanism for appetite reduction involves the release of satiety signals, such as peptide YY, from lipid-filled enterocytes resulting from decreased fat absorption. nih.govmsdvetmanual.com
Other appetite-modulating agents often act through different pathways, such as directly influencing central nervous system receptors or affecting gut hormones involved in hunger and satiety. maryvillecollege.edunih.gov For example, some agents modulate serotonergic, noradrenergic, or dopaminergic systems, while others mimic or enhance the effects of peptides like GLP-1 or CCK. maryvillecollege.edunih.gov
Research comparing this compound to these agents in preclinical models highlights its unique mechanism of action related to impaired fat absorption and subsequent gut-derived satiety signals. Studies in dogs, where this compound has been more extensively researched for weight management, have shown that the decrease in food intake is a significant contributor to its weight reduction effect. nih.govmsdvetmanual.comresearchgate.net This contrasts with agents that primarily act centrally to suppress appetite without directly impacting nutrient absorption in the same manner.
While detailed head-to-head preclinical studies directly comparing the efficacy and mechanisms of this compound with a wide range of other appetite modulators in a standardized research setting are not extensively documented in the provided sources, the fundamental difference in their primary mode of action is evident. This compound's appetite-modulating effect appears to be a downstream consequence of its impact on intestinal fat metabolism, distinguishing it from agents that directly target neurochemical pathways regulating appetite. nih.goveuropa.eumsdvetmanual.com
| Agent Type | Primary Mechanism of Appetite Modulation | Relationship to this compound's Mechanism |
| This compound | Reduced fat absorption leading to gut satiety signals nih.govmsdvetmanual.com | Unique (indirect via fat metabolism) |
| Central Acting Agents | Modulation of CNS neurotransmitters (e.g., serotonin, dopamine) nih.gov | Different (direct CNS action) |
| Gut Hormone Analogues | Mimicking or enhancing satiety hormones (e.g., GLP-1, PYY) maryvillecollege.edunih.gov | Different (direct hormonal action) |
Advanced Research Methodologies Applied to Dirlotapide
Structure-Activity Relationship (SAR) Studies for MTP Inhibition
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development to understand how chemical structure influences biological activity. For dirlotapide, SAR studies have focused on its ability to inhibit microsomal triglyceride transfer protein (MTP) ontosight.aisimulations-plus.comimrpress.comnih.gov. MTP is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins imrpress.com. Inhibition of MTP reduces the formation of chylomicrons in the intestine and VLDL in the liver, impacting lipid absorption and metabolism imrpress.comresearchgate.net.
Research into MTP inhibitors, including compounds structurally related to this compound, has aimed to identify key structural features responsible for potent and selective MTP inhibition. These studies often involve synthesizing a series of analogs with modifications to the core structure of the lead compound and evaluating their inhibitory activity against MTP in biochemical or cell-based assays. The goal is to optimize potency, improve selectivity for intestinal versus hepatic MTP (to potentially mitigate hepatic side effects observed with some earlier MTP inhibitors), and enhance pharmacokinetic properties. While specific detailed SAR data for this compound from publicly available sources are limited in the search results, the development of this compound as a selective gut-acting MTP inhibitor implies that significant SAR work was conducted to achieve this selectivity profile researchgate.neteuropa.eu. This selectivity is crucial for its intended use and likely involved identifying structural determinants that favor interaction with MTP in the intestinal environment over the liver.
Drug-Drug Interaction Research
Drug-drug interaction (DDI) research for this compound is important to understand how its co-administration with other medications might affect its pharmacokinetics or the pharmacokinetics of the co-administered drugs mathworks.comacs.orgnih.gov. Given that this compound is metabolized in the liver petplace.com, its potential to interact with the cytochrome P450 (CYP) enzyme system, a major pathway for drug metabolism, is a key area of investigation.
Analytical Chemistry Approaches for Compound Quantification and Metabolite Profiling
Analytical chemistry plays a critical role in the development and study of pharmaceutical compounds like this compound. Techniques are required for the accurate quantification of the parent drug in biological matrices (such as plasma, urine, and feces) and for the identification and characterization of its metabolites europa.eunih.govresearchgate.netnih.govresearchgate.net.
Liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS/MS) is a powerful and commonly used technique for the quantification of drugs and the profiling of their metabolites in complex biological samples nih.govresearchgate.netsyngeneintl.com. These methods offer high sensitivity and specificity, allowing for the detection and measurement of the compound and its metabolites even at low concentrations.
For this compound, analytical methods would have been developed and validated to support pharmacokinetic studies, toxicokinetic studies, and metabolism studies europa.euresearchgate.net. These methods would involve steps such as sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the biological matrix, chromatographic separation to resolve the parent drug from its metabolites and endogenous compounds, and mass spectrometric detection for selective and sensitive measurement nih.govresearchgate.net.
Metabolite profiling studies using LC-MS/MS would involve analyzing biological samples (e.g., excreta and bile) to identify the various metabolic products of this compound europa.eucertara.com. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of empirical formulas of metabolites, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer structural information researchgate.netsyngeneintl.com. Radiolabeled studies, using compounds labeled with isotopes like 14C, are often employed to track the excretion and distribution of the drug and its metabolites, providing a more complete picture of the metabolic fate europa.eucertara.com. Studies with radiolabeled this compound in dogs showed that the primary route of excretion was via the feces, with minimal excretion in urine, and that this compound was extensively metabolized to more than 20 metabolites europa.eucertara.com. Biliary/fecal excretion and the potential for enterohepatic recycling of metabolites were suggested certara.com.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling and simulation are essential tools in drug development to understand the relationship between drug exposure (pharmacokinetics) and the resulting biological effects (pharmacodynamics) simulations-plus.commathworks.comamericanpharmaceuticalreview.com. For this compound, PK/PD modeling would aim to correlate systemic or local drug concentrations with its effects on MTP inhibition, reduced food intake, and weight loss researchgate.neteuropa.eumedchemexpress.com.
PK models describe the absorption, distribution, metabolism, and excretion (ADME) of a drug over time. PD models describe the relationship between drug concentration at the site of action and the magnitude of the effect mathworks.com. PK/PD models integrate these two aspects to predict the time course of drug effects based on the dosing regimen americanpharmaceuticalreview.com.
Simulation using PK/PD models allows researchers to explore different dosing strategies, predict outcomes in various populations, and optimize study designs simulations-plus.commathworks.com. For this compound, PK/PD modeling and simulation could be used to:
Relate this compound exposure (e.g., AUC or Cmax) to the degree of MTP inhibition in the intestine.
Correlate MTP inhibition with downstream effects like reduced fat absorption and decreased food intake. researchgate.neteuropa.eumedchemexpress.com
Model the relationship between this compound exposure and weight loss over time.
Predict the effects of different dosing regimens on weight loss and potentially identify optimal dosing strategies for individual animals based on their response researchgate.netresearchgate.net.
While specific details of published PK/PD models for this compound were not extensively found in the provided search results, the application of these methodologies is a standard practice in the development of drugs like MTP inhibitors to understand their complex pharmacological profiles and optimize their use simulations-plus.commathworks.comamericanpharmaceuticalreview.com. The observation that this compound's efficacy appears to result primarily from a local action in the gut, despite some systemic absorption, is a key aspect that would be explored and potentially modeled using PK/PD approaches europa.eu.
Future Directions and Research Gaps for Dirlotapide
Elucidation of Remaining Unknowns in Mechanism of Action
Although dirlotapide is known to inhibit microsomal triglyceride transfer protein (MTP), thereby blocking the assembly and release of lipoproteins in the intestine and liver, the complete mechanism accounting for its weight loss effects is not yet fully understood. Research indicates that the weight loss is thought to result from reduced fat absorption and the generation of a satiety signal originating from lipid-filled cells lining the intestine. nih.govmsdvetmanual.comwikipedia.orgresearchgate.net MTP plays a crucial role in the synthesis of chylomicrons in the intestine and very low-density lipoproteins (VLDL) in the liver. nih.gov While the reduction in fat absorption is a direct consequence of MTP inhibition in the intestine, the precise pathways and mediators involved in the satiety signal require further detailed investigation. The release of gastrointestinal peptides associated with satiety, such as peptide YY (PYY), is believed to be involved, stimulated by fat sequestered in enterocytes due to MTP inhibition. msdvetmanual.comresearchgate.netnih.govresearchgate.net Future research should aim to comprehensively map the signaling cascades initiated by the accumulation of lipids in enterocytes and their downstream effects on appetite regulation centers. Understanding the interplay between reduced fat absorption, altered gut hormone secretion, and central nervous system signaling will provide a more complete picture of this compound's mechanism of action.
Investigation of Long-Term Metabolic Effects Beyond Weight Management
The primary application of this compound has been weight management in dogs. However, MTP inhibitors, as a class, have the potential to influence lipid metabolism more broadly due to their role in lipoprotein synthesis. While this compound has shown a reduction in serum cholesterol in studies in dogs, the long-term metabolic consequences of chronic MTP inhibition beyond weight loss and initial lipid profile changes remain an area requiring further investigation. researchgate.netnih.gov Given the fundamental role of MTP in lipoprotein assembly, there is interest in the potential for MTP inhibitors to play a role in managing hyperlipidemias, particularly in conditions like type 2 diabetes, metabolic syndrome, and familial hyperlipidemias in humans, provided that safety and tolerability concerns can be adequately addressed. nih.gov Studies on other MTP inhibitors, such as BMS 201038, have demonstrated effects on reducing LDL production and lowering serum cholesterol in humans with familial hypercholesterolemia. nih.gov Future research could explore the sustained impact of this compound or its analogues on various metabolic parameters, including glucose metabolism, liver lipid accumulation (beyond transient effects), and other markers of metabolic health in relevant animal models, to fully understand its potential long-term metabolic benefits or risks independent of weight reduction.
Exploration of Novel Therapeutic Applications or Analogues
The understanding of this compound's mechanism as an MTP inhibitor opens avenues for exploring novel therapeutic applications beyond canine obesity. As mentioned, the potential role of MTP inhibitors in treating human hyperlipidemias associated with conditions like type 2 diabetes and metabolic syndrome is a promising area, contingent upon overcoming existing safety and tolerability challenges. nih.gov Furthermore, research into developing analogues of this compound with modified properties, such as increased selectivity for intestinal MTP or reduced potential for hepatic impact, is ongoing. Studies have focused on synthesizing this compound analogues with the goal of decreasing the active metabolite load and reducing the potential for unwanted liver MTP inhibition and associated side effects. nih.gov One such analogue, PF-02575799, advanced into phase 1 clinical studies, indicating active exploration in this domain. nih.gov Future research will likely continue to focus on designing and evaluating novel MTP inhibitors or modified this compound structures that offer improved therapeutic indices and potentially expanded applications in both veterinary and human medicine for various lipid-related disorders.
Mechanistic Studies of Observed Adverse Events
Observed adverse events associated with this compound treatment in dogs include gastrointestinal signs such as vomiting and diarrhea, as well as elevated serum transaminase levels. nih.govresearchgate.netnih.govdrugs.comncats.iodvm360.com While these effects are often transient and resolve upon discontinuation of the drug, a deeper understanding of their underlying mechanisms is crucial. The gastrointestinal effects are likely linked to the increased presence of unabsorbed fat in the intestinal lumen resulting from MTP inhibition, which can affect gut motility and fluid balance. The satiety signal generated by lipid-filled enterocytes, while intended for appetite reduction, could potentially contribute to anorexia or vomiting if excessively stimulated. msdvetmanual.comwikipedia.orgresearchgate.netresearchgate.netnih.govnih.gov The mechanism behind the observed elevations in hepatic transaminases and hepatic fat accumulation is a significant area for further mechanistic study. nih.govnih.gov Although these liver enzyme elevations have been reported as not consistently associated with clinical signs or microscopic evidence of severe hepatic damage in some studies, the potential for hepatic steatosis is a recognized concern with MTP inhibitors. nih.govnih.gov Future research should aim to elucidate the specific cellular and molecular events that lead to these hepatic changes, potentially involving altered lipid metabolism within hepatocytes due to systemic exposure to this compound or its metabolites, even with its reported intestinal selectivity. Understanding these mechanisms is vital for developing strategies to mitigate adverse effects and improve the safety profile of this compound and related compounds.
Q & A
Q. What is the primary mechanism of action of dirlotapide in inducing weight loss, and how does this inform experimental design in preclinical models?
this compound inhibits microsomal triglyceride transfer protein (MTP), blocking lipoprotein assembly in the intestine (90% efficacy via appetite suppression) and liver (10% via reduced fat absorption) . To study this, preclinical models (e.g., obese canines) should measure:
- Food intake (daily logs) and fecal fat content (gravimetric analysis) to distinguish appetite vs. absorption effects.
- Plasma satiety factors (leptin, ghrelin) via ELISA/RIA to link mechanistic pathways to observed outcomes .
- Control groups receiving placebo or dietary interventions to isolate drug-specific effects .
Q. What standardized protocols exist for evaluating this compound’s efficacy in canine obesity models?
Key protocols include:
- Dosing regimen : Administer once daily, adjusted weekly to maintain ≤0.7% body weight (BW) loss, mimicking clinical guidelines .
- Outcome metrics : Weekly BW, body condition score (BCS), and serum transaminase levels to monitor efficacy and hepatotoxicity .
- Duration : Minimum 21-week trials to capture sustained effects, with pre/post-treatment adipose tissue sampling for molecular analyses .
Q. How do researchers address variability in owner compliance during longitudinal studies on this compound?
Strategies include:
- Structured follow-ups : Mandate monthly weigh-ins and dosage adjustments to standardize data collection .
- Dietary controls : Provide calibrated meals to participants to minimize confounding from ad libitum feeding .
- Compliance scoring : Use Likert scales or electronic tracking for owner adherence, correlating it with BW trends .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in this compound’s impact on fat-soluble vitamin levels?
While dog studies reported no significant vitamin deficiencies , disorders linked to lipoprotein synthesis (e.g., abetalipoproteinemia) show deficiencies . To address this:
- Longitudinal nutrient profiling : Measure vitamins A/D/E/K in plasma and feces at baseline, midpoint, and endpoint using HPLC.
- Comparative analysis : Contrast this compound-treated cohorts with MTP knockout models to identify compensatory mechanisms .
- Multi-omics integration : Combine metabolomics (lipid profiles) with transcriptomics (intestinal gene expression) to map nutrient absorption pathways .
Q. How can researchers optimize experimental designs to differentiate this compound’s satiety effects from its metabolic actions?
Advanced designs include:
- Dual-arm studies : Compare this compound with selective appetite suppressors (e.g., serotonin agonists) and fat absorption blockers (e.g., orlistat) .
- Isotopic tracing : Use ¹³C-labeled triglycerides to quantify fat oxidation vs. excretion in treated vs. control groups .
- Neural imaging : fMRI to assess hypothalamic activity changes linked to satiety signaling .
Q. What statistical methods are robust for analyzing conflicting data on this compound-induced hepatotoxicity?
Conflicting transaminase elevation reports require:
- Mixed-effects models : Account for inter-individual variability in drug metabolism and baseline liver function.
- Dose-response meta-analysis : Pool data from multiple trials to identify thresholds for hepatotoxicity risk .
- Pathology correlation : Pair serum biomarkers with liver histopathology (e.g., steatosis grading) in subset cohorts .
Q. How do molecular pathways beyond MTP inhibition contribute to this compound’s off-target effects, such as hepatic steatosis?
Evidence suggests steatosis arises from hepatic MTP inhibition altering VLDL secretion . Investigate via:
- Knockdown/knockout models : Use siRNA or CRISPR to silence hepatic vs. intestinal MTP, comparing lipid accumulation patterns.
- Proteomic profiling : Identify secondary targets (e.g., PPAR-γ, SREBP1) using mass spectrometry in treated hepatocytes .
- In vitro-in vivo extrapolation (IVIVE) : Combine primary hepatocyte assays with physiologically based pharmacokinetic (PBPK) modeling .
Methodological Recommendations
- Data validation : Replicate key findings (e.g., 11.8% BW loss in dogs ) using independent cohorts and blinded assessors.
- Ethical considerations : Monitor welfare in long-term studies, prioritizing non-terminal endpoints (e.g., BCS over invasive biopsies) .
- Transparency : Pre-register hypotheses and analysis plans to mitigate bias, aligning with guidelines in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
